5-hydroxypyridine-2-sulfonic Acid
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Overview
Description
5-Hydroxypyridine-2-sulfonic acid is a chemical compound that is part of the pyridine sulfonic acids family. It is related to other compounds such as 5-nitropyridine-2-sulfonic acid, which can undergo various substitution reactions to yield a range of disubstituted pyridines . The compound is structurally related to other heteroaromatic sulfonic acids, which have been studied for their ability to form hydrogen-bonded structures and proton-transfer compounds .
Synthesis Analysis
The synthesis of related compounds provides insight into potential synthetic pathways for 5-hydroxypyridine-2-sulfonic acid. For instance, 5-nitropyridine-2-sulfonic acid can be obtained from 5-hydroxyaminopyridine-2-sulfonic acid through selective oxidation using different reagents . Similarly, 2,2'-bipyridine-5-sulfonic acid is synthesized through mercury(II)-catalyzed sulfonation of 2,2'-bipyridine . These methods suggest that sulfonation reactions and selective oxidations are key steps in synthesizing pyridine sulfonic acids.
Molecular Structure Analysis
The molecular structure of pyridine sulfonic acids can be complex, with potential for various isomers and derivatives. X-ray crystallography has been used to verify the structure of 5-nitropyridine-2-sulfonic acid . The crystal structures of proton-transfer compounds of related sulfonic acids with heteroaromatic Lewis bases have been determined, revealing intricate hydrogen-bonding patterns . These findings indicate that 5-hydroxypyridine-2-sulfonic acid would likely exhibit similar structural characteristics.
Chemical Reactions Analysis
Pyridine sulfonic acids can participate in a variety of chemical reactions. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid with different nucleophiles lead to the formation of various disubstituted pyridines . The reactivity of these compounds with nucleophiles like oxygen, nitrogen, and halogens has been explored, although reactions with phenols or anilines were not observed . This suggests that 5-hydroxypyridine-2-sulfonic acid may also undergo similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxypyridine-2-sulfonic acid can be inferred from related compounds. For instance, the solubility of metal complexes of 2,2'-bipyridine-5-sulfonic acid is influenced by the charge distribution and polarity of the anion . Hydrogen bonding plays a significant role in the crystal structures of sulfonic acid derivatives, as seen in the proton-transfer compounds of 5-sulfosalicylic acid . These properties are crucial for understanding the behavior of 5-hydroxypyridine-2-sulfonic acid in various environments and its potential applications in organic synthesis and detection methods, as indicated by the use of hydroxylamine-O-sulfonic acid in chemiluminescence .
Scientific Research Applications
Crystal Structure Analysis : Zhu, Gao, and Ng (2009) investigated the crystal structure of a salt derived from 2-hydroxypyridine and sulfuric acid, revealing extensive hydrogen bonding in a three-dimensional network. This research contributes to the understanding of molecular interactions and crystal engineering (Zhu, Gao, & Ng, 2009).
Hydrogen Bonding in Proton-Transfer Compounds : Smith, Wermuth, and Healy (2006) explored the hydrogen-bonding patterns in proton-transfer compounds involving 5-sulfosalicylic acid and various ortho-substituted monocyclic heteroaromatic Lewis bases, including 2-hydroxypyridine. This research is significant in the study of molecular self-assembly and supramolecular chemistry (Smith, Wermuth, & Healy, 2006).
Metal Carboxylate-Sulfonate Hybrids Synthesis : Sun et al. (2004) synthesized new metal carboxylate-sulfonate hybrids using 5-sulfoisophthalic acid, demonstrating their layered and one-dimensional structures. These materials have potential applications in coordination chemistry and materials science (Sun et al., 2004).
Substitution Reactions for Pyridine Derivatives : Bakke and Sletvold (2003) investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, which is a derivative of 5-hydroxypyridine-2-sulfonic acid. Their work contributes to the field of organic synthesis, particularly in developing new pathways to substituted pyridines (Bakke & Sletvold, 2003).
Synthesis of Novel Sulfonated Nanofiltration Membranes : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. This research is crucial for environmental engineering and wastewater treatment (Liu et al., 2012).
Coordination Complexes Based on 5-Sulfosalicylic Acid : Song et al. (2007) synthesized six new coordination complexes using 5-sulfosalicylic acid and bipyridyl-like chelates, contributing to the understanding of supramolecular structures and their properties (Song et al., 2007).
Future Directions
While specific future directions for 5-hydroxypyridine-2-sulfonic Acid are not mentioned in the available literature, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
It is known that pyridine derivatives, to which this compound belongs, are important in a variety of biological activities .
Mode of Action
Pyridine derivatives, in general, exhibit properties that differ in some respects to homocyclic compounds, and this may have profound effects on their biodegradation .
Biochemical Pathways
It is known that most proposed 2-hydroxypyridine degradation pathways begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .
Pharmacokinetics
The compound’s predicted density is 1686±006 g/cm3 .
Result of Action
It is known that pyridine derivatives can have a variety of effects depending on their specific structure and the biological system in which they are acting .
Action Environment
properties
IUPAC Name |
5-hydroxypyridine-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-4-1-2-5(6-3-4)11(8,9)10/h1-3,7H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBIBPUIWDDJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376535 |
Source
|
Record name | 5-hydroxypyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxypyridine-2-sulfonic Acid | |
CAS RN |
139263-48-2 |
Source
|
Record name | 5-hydroxypyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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